Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
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Overview
Description
Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate is an organic compound with the molecular formula C14H18O3S. It is known for its unique structure, which includes an ethylthio group attached to a phenyl ring, and an ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate typically involves the esterification of 4-[4-(ethylthio)phenyl]-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for research and commercial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethylthio group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, other esters.
Scientific Research Applications
Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The ethylthio group can undergo metabolic transformations, influencing the compound’s bioavailability and activity.
Comparison with Similar Compounds
Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4-[4-(methylthio)phenyl]-4-oxobutanoate: Similar structure but with a methylthio group instead of an ethylthio group.
Ethyl 4-[4-(phenylthio)phenyl]-4-oxobutanoate: Contains a phenylthio group, which may alter its reactivity and biological activity.
Ethyl 4-[4-(butylthio)phenyl]-4-oxobutanoate: Features a butylthio group, potentially affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific ethylthio substitution, which can influence its chemical reactivity and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-(4-ethylsulfanylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3S/c1-3-17-14(16)10-9-13(15)11-5-7-12(8-6-11)18-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYLBBLUGIWBDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)SCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645852 |
Source
|
Record name | Ethyl 4-[4-(ethylsulfanyl)phenyl]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7028-71-9 |
Source
|
Record name | Ethyl 4-(ethylthio)-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7028-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[4-(ethylsulfanyl)phenyl]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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